4-Methyl-2,5-dihydrothiophene-2-carboxylic acid
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Overview
Description
4-Methyl-2,5-dihydrothiophene-2-carboxylic acid is a heterocyclic compound that contains a five-membered ring with one sulfur atom. This compound is a derivative of thiophene, which is a significant scaffold in organic chemistry due to its presence in various natural products and pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,5-dihydrothiophene-2-carboxylic acid can be achieved through several methods. Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthetic routes that are optimized for yield and cost-efficiency. These methods typically employ continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,5-dihydrothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
4-Methyl-2,5-dihydrothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 4-Methyl-2,5-dihydrothiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can participate in redox reactions, influencing the compound’s biological activity. Additionally, the carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,5-dihydrothiophene: Another thiophene derivative with similar structural features.
4-Methyl-5-phenylthiophene-2-carboxylic acid: A related compound with a phenyl group attached to the thiophene ring.
Uniqueness
4-Methyl-2,5-dihydrothiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8O2S |
---|---|
Molecular Weight |
144.19 g/mol |
IUPAC Name |
4-methyl-2,5-dihydrothiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H8O2S/c1-4-2-5(6(7)8)9-3-4/h2,5H,3H2,1H3,(H,7,8) |
InChI Key |
KYPGUIGDBIUVIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(SC1)C(=O)O |
Origin of Product |
United States |
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